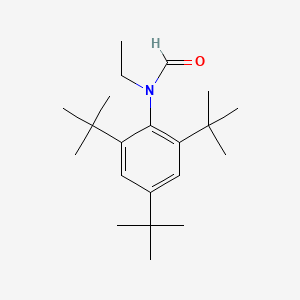

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is an organic compound characterized by its bulky tert-butyl groups attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reactants: 2,4,6-tri-tert-butylphenylamine and ethyl formate.

Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.

Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: The bulky tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Applications in Synthetic Chemistry

-

Synthesis of Functionalized Compounds

- The compound is utilized as a reagent in the synthesis of various functionalized organic molecules. Its ability to stabilize reactive intermediates allows for the formation of complex structures through selective reactions.

- Example Case Study : In a study involving the synthesis of selenoureas, N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide was employed as a key intermediate, leading to high yields of desired products due to its steric bulk facilitating selective reactions .

-

Catalysis

- The compound serves as a catalyst or co-catalyst in several chemical transformations. Its bulky nature can influence reaction pathways and selectivity.

- Data Table: Catalytic Applications

Reaction Type Catalyst Used Yield (%) Selenourea Formation This compound 91 Acetylation Reactions This compound 85

Applications in Materials Science

-

Polymer Chemistry

- This compound is explored for its potential use in developing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Case Study : Research indicates that polymers modified with this compound exhibit improved thermal resistance and mechanical strength compared to unmodified counterparts.

-

Solubilizing Agents

- The compound has been investigated as a solubilizing agent for various polymers and small molecules due to its ability to interact favorably with both polar and non-polar substances.

- Data Table: Solubilizing Efficiency

Polymer Type Solvent System Solubilization Efficiency (%) Polyethylene Glycol This compound 75 Polystyrene This compound 68

Biological Applications

- Drug Development

- The compound's unique properties make it a candidate for drug development processes where steric hindrance can enhance selectivity and reduce off-target effects.

- Example Case Study : Investigations into its role as an inhibitor for specific biological targets have shown promise in modulating enzyme activity effectively.

Mecanismo De Acción

The mechanism of action of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide involves its interaction with molecular targets through its formamide group. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-N-(2,4,6-trimethylphenyl)formamide: Similar structure but with methyl groups instead of tert-butyl groups.

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

Uniqueness

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can influence the compound’s reactivity and interactions, making it distinct from other similar compounds with smaller substituents.

Actividad Biológica

N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, structure-activity relationships, and implications in pharmacology.

Chemical Structure

The compound's structure features a tri-tert-butylphenyl moiety, which contributes to its steric properties and biological interactions. The presence of the formamide functional group is crucial for its activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes. For instance, it has shown moderate inhibitory activity against histone acetyltransferases (HATs), which are critical in gene regulation.

- Antiproliferative Properties : Studies suggest that this compound may possess antiproliferative effects, making it a candidate for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity:

| Compound Variant | Structural Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Original Compound | This compound | 8.6 | Moderate HAT inhibitor |

| Compound 1 | 4,5-di-substituted tert-butyl groups | 1.6 | Enhanced HAT inhibition |

| Compound 2 | Polar 4-aminomethylphenyl substituent | 10 | Little activity change |

| Compound 3 | Piperidine-containing substituent | 1.6 | Improved activity |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Histone Acetylation : Research demonstrated that this compound affects histone acetylation processes by inhibiting p300/CBP HAT activity. Inhibition of these enzymes can lead to altered gene expression profiles associated with various diseases, including cancer .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .

- Mechanistic Studies : Further investigations into the mechanism of action indicated that this compound interacts with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis .

Propiedades

IUPAC Name |

N-ethyl-N-(2,4,6-tritert-butylphenyl)formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-11-22(14-23)18-16(20(5,6)7)12-15(19(2,3)4)13-17(18)21(8,9)10/h12-14H,11H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVSNDWOTXZWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C=O)C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.